

Physical and chemical properties of "Methyl 3-ethoxythiophene-2-carboxylate"

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Compound of Interest

Compound Name: Methyl 3-ethoxythiophene-2-carboxylate

Cat. No.: B145070

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Technical Guide: Methyl 3-ethoxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the predicted physical and chemical properties, as well as a proposed experimental protocol for the synthesis of **Methyl 3-ethoxythiophene-2-carboxylate**. To date, there is limited experimentally validated data for this specific compound in publicly accessible scientific literature and databases. The information presented herein is based on established chemical principles and computational predictions.

Introduction

Methyl 3-ethoxythiophene-2-carboxylate is a substituted thiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This guide provides a comprehensive overview of the predicted physicochemical properties and a potential synthetic route for this compound, offering a valuable resource for researchers interested in its synthesis and potential applications.

Predicted Physicochemical Properties

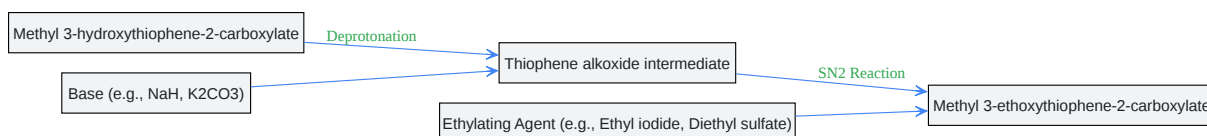
The following table summarizes the predicted physicochemical properties of **Methyl 3-ethoxythiophene-2-carboxylate**. These values were computationally generated and should be considered as estimates.

Property	Predicted Value
Molecular Formula	C ₈ H ₁₀ O ₃ S
Molecular Weight	186.23 g/mol
Appearance	Predicted to be a liquid or low-melting solid
Boiling Point	Estimated to be in the range of 250-280 °C
Melting Point	Not readily predictable; likely low
Density	~1.2 g/cm ³
Solubility	Predicted to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and sparingly soluble in water.
logP	~2.5 (Predicted)
pKa	Not applicable

Proposed Synthesis

A plausible synthetic route for **Methyl 3-ethoxythiophene-2-carboxylate** is via a Williamson ether synthesis, starting from the commercially available Methyl 3-hydroxythiophene-2-carboxylate.

Reaction Scheme



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Caption: Proposed synthesis of **Methyl 3-ethoxythiophene-2-carboxylate**.

Experimental Protocol

Materials:

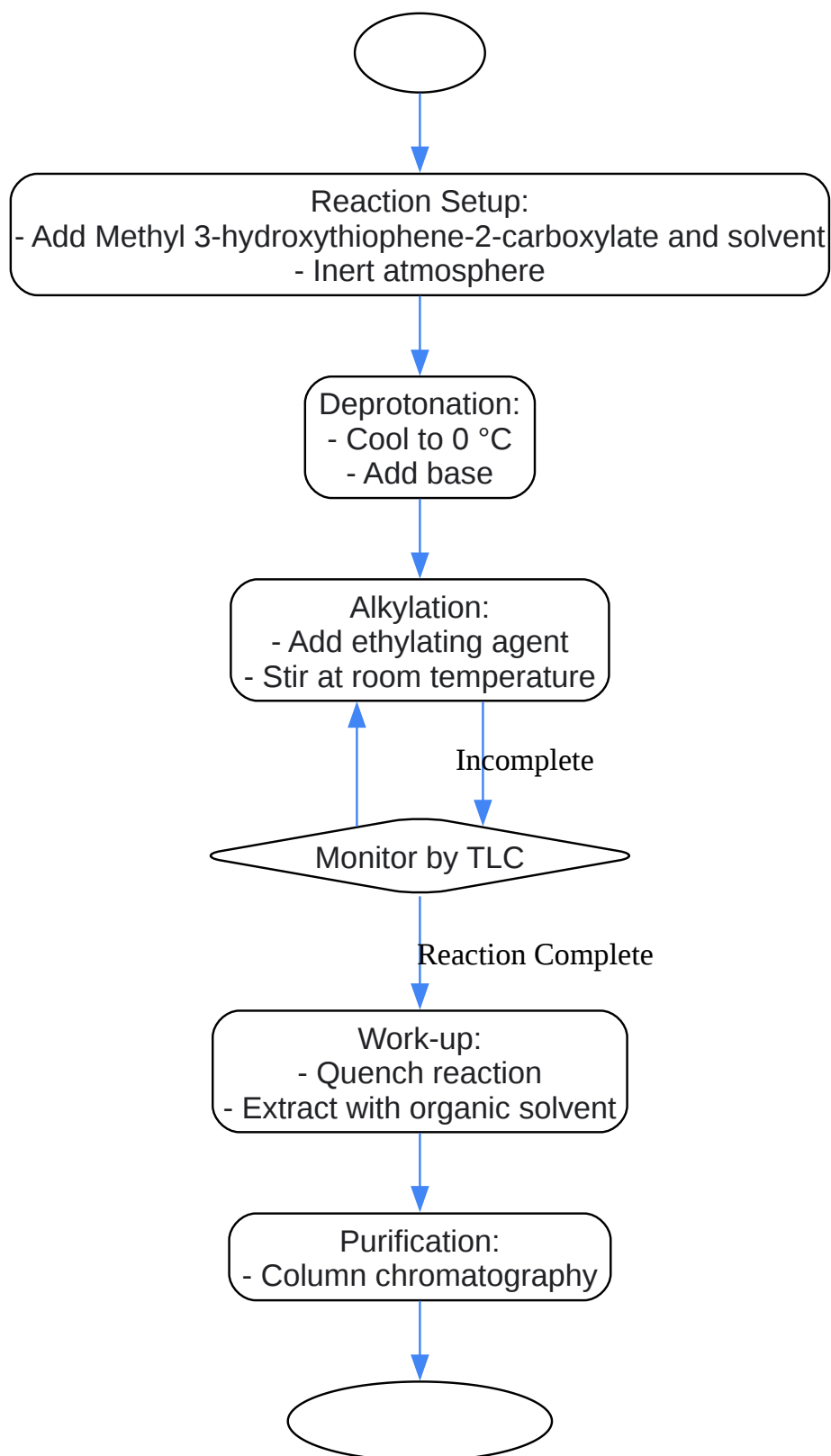
- Methyl 3-hydroxythiophene-2-carboxylate
- Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
- Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K_2CO_3))
- Ethylating agent (e.g., Ethyl iodide (EtI) or Diethyl sulfate)
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-hydroxythiophene-2-carboxylate and the anhydrous solvent.
- **Deprotonation:** Cool the solution to 0 °C in an ice bath. Add the base portion-wise with stirring. Allow the reaction to stir at this temperature for 30 minutes to form the corresponding alkoxide.
- **Alkylation:** Add the ethylating agent dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).

- **Work-up:** Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure **Methyl 3-ethoxythiophene-2-carboxylate**.

Workflow Diagram



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Caption: Experimental workflow for the synthesis of **Methyl 3-ethoxythiophene-2-carboxylate**.

Predicted Spectral Data

The following are predicted spectral data for **Methyl 3-ethoxythiophene-2-carboxylate**. These are for reference and should be confirmed by experimental analysis.

¹H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5	d	1H	Thiophene H-5
~7.0	d	1H	Thiophene H-4
~4.1	q	2H	-OCH ₂ CH ₃
~3.8	s	3H	-COOCH ₃
~1.4	t	3H	-OCH ₂ CH ₃

¹³C NMR (Carbon NMR)

Chemical Shift (ppm)	Assignment
~165	C=O (ester)
~158	C-3 (thiophene)
~130	C-5 (thiophene)
~120	C-4 (thiophene)
~115	C-2 (thiophene)
~65	-OCH ₂ CH ₃
~52	-COOCH ₃
~15	-OCH ₂ CH ₃

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group
~2980-2850	C-H stretch (alkane)
~1720	C=O stretch (ester)
~1550	C=C stretch (thiophene ring)
~1250	C-O stretch (ester and ether)

Mass Spectrometry (MS)

m/z	Assignment
186	[M] ⁺ (Molecular ion)
155	[M - OCH ₃] ⁺
141	[M - OC ₂ H ₅] ⁺
129	[M - COOCH ₃] ⁺

Safety and Handling

As the toxicological properties of **Methyl 3-ethoxythiophene-2-carboxylate** have not been thoroughly investigated, it should be handled with care. Standard laboratory safety precautions should be followed:

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle the compound in a well-ventilated fume hood.
- Avoid inhalation, ingestion, and skin contact.
- Refer to the Safety Data Sheets (SDS) of all starting materials and reagents used in the synthesis.

Conclusion

This technical guide provides a foundational understanding of the predicted properties and a potential synthetic pathway for **Methyl 3-ethoxythiophene-2-carboxylate**. While experimental data is currently lacking, the information presented here serves as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this and related thiophene derivatives. All predicted data should be verified through experimental analysis.

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